1-(Ethylsulfanyl)isoquinolin-3(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36068-77-6 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-ethylsulfanyl-4H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-2-14-11-9-6-4-3-5-8(9)7-10(13)12-11/h3-6H,2,7H2,1H3 |
InChI Key |
KPVNOCNFFZLNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Isoquinolinones
Strategies for Constructing the Isoquinolinone Framework
The synthesis of the isoquinolinone scaffold is a significant area of research in organic chemistry, owing to the presence of this motif in numerous biologically active compounds and natural products. Chemists have developed a variety of methods to access this privileged structure, ranging from classical condensation reactions to modern catalytic approaches.
Radical Cascade Reactions
Radical cascade reactions have emerged as a powerful tool for the synthesis of complex molecules from simple precursors in a single operation. In the context of isoquinolinone synthesis, these reactions often involve the generation of a radical species that undergoes a series of intramolecular and intermolecular events to build the heterocyclic ring system.
A prevalent strategy involves the use of N-substituted benzamides bearing an acryloyl group. nih.gov These precursors can undergo radical-initiated cyclization to form the isoquinoline-1,3(2H,4H)-dione skeleton. nih.govrsc.org The reaction cascade is typically initiated by the generation of a radical which then adds to the acrylamide (B121943) double bond. The resulting radical intermediate subsequently undergoes an intramolecular cyclization onto the aromatic ring, followed by an oxidation step to furnish the final isoquinolinone product.
Various radical precursors can be employed in these cascades, including those derived from ethers, alcohols, and compounds containing sulfur, phosphorus, nitrogen, silicon, and bromine. nih.govrsc.org For instance, Zhou and colleagues demonstrated that N-alkyl-N-methacryloylbenzamides can react with ethers or benzyl (B1604629) alcohols in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield the corresponding isoquinoline-1,3(2H,4H)-diones in good yields. rsc.org Another approach utilizes dicumyl peroxide (DCP) as a methyl radical source for the methylation and cyclization of methacryloylbenzamides. rsc.org
Manganese-catalyzed electrochemical radical cascade cyclization represents a more recent advancement, allowing for the synthesis of benzo researchgate.netacs.orgimidazo[2,1-a]isoquinolin-6(5H)-one derivatives under exogenous-oxidant-free conditions. acs.org This method provides a greener alternative by using electricity to drive the reaction. acs.org
Table 1: Examples of Radical Cascade Reactions for Isoquinolinone Synthesis
| Radical Precursor/Initiator | Substrate | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Benzyl Alcohols/TBHP | N-alkyl-N-methacryloylbenzamides | Acylated isoquinoline-1,3(2H,4H)-diones | 61-85% | rsc.org |
| Ethers/TBHP | N-alkyl-N-methacryloylbenzamides | Ether-substituted isoquinoline-1,3(2H,4H)-diones | Moderate to good | rsc.org |
| Dicumyl Peroxide (DCP) | Methacryloylbenzamides | Methylated isoquinoline-1,3(2H,4H)-diones | Moderate to good | rsc.org |
| Alkyl Oxalyl Chlorides/Ir catalyst | Methacryloylbenzamides | Alkoxycarbonyl-substituted isoquinoline-1,3(2H,4H)-diones | Moderate to excellent | rsc.org |
| Mn catalyst/Electrolysis | Alkylboronic acids and others | Benzo researchgate.netacs.orgimidazo[2,1-a]isoquinolin-6(5H)-one derivatives | Not specified | acs.org |
Transition Metal-Catalyzed Annulation and Cyclization Protocols
Transition metal catalysis offers a versatile and efficient platform for the construction of isoquinolinone frameworks. These methods often rely on the activation of C-H bonds or the facilitation of cross-coupling and annulation reactions, leading to high atom economy and functional group tolerance.
Rhodium(III) catalysts have proven to be particularly effective in mediating the synthesis of isoquinolines and their derivatives through C-H activation and annulation cascades. researchgate.netresearchgate.net These reactions typically involve the directed activation of an ortho-C-H bond of a benzoyl or related moiety, followed by coupling with an unsaturated partner such as an alkyne or alkene.
For instance, the reaction of aryl oximes with tertiary propargyl alcohols in the presence of a Rh(III) catalyst can afford functionalized isoquinoline (B145761) N-oxides. researchgate.net This protocol is characterized by its use of readily available starting materials and mild reaction conditions. researchgate.net The superior reactivity of rhodium catalysts in these transformations is attributed to their good π-acceptor character, which facilitates the C-H bond activation step with a wide range of directing groups. researchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of isoquinolinone systems. organic-chemistry.org One notable example is the palladium-catalyzed cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones to produce 4-aryl substituted derivatives. organic-chemistry.org These products can be further transformed into valuable 4-aryl tetrahydroisoquinolines. organic-chemistry.org
Another innovative approach involves a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides. organic-chemistry.org This reaction proceeds under mild conditions to afford homophthalimides (isoquinoline-1,3(2H,4H)-diones), with the use of a catalytic amount of base being crucial for achieving high yields. organic-chemistry.org
Nickel catalysis provides an alternative and powerful strategy for isoquinolinone synthesis. A notable application is the nickel(0)-catalyzed coupling of N-acyliminium ion precursors, derived from isoquinolines, with aryl boronic acids. ucla.edursc.org This reaction facilitates the formation of C-C bonds under mild conditions and tolerates a variety of functional groups. ucla.edursc.org While this specific example leads to substituted dihydroisoquinolines, related nickel-catalyzed methodologies, such as denitrogenative alkyne insertion, have been developed for the synthesis of other heterocyclic systems and hold potential for adaptation to isoquinolinone synthesis.
Copper-catalyzed reactions offer a cost-effective and practical approach to the synthesis of nitrogen-containing heterocycles. In the context of isoquinolinone-related structures, copper(II) acetate (B1210297) has been shown to catalyze the C-H functionalization of β-diketones or β-ketoesters with 2-bromobenzaldehyde (B122850) oximes. researchgate.net This is followed by an intramolecular cyclization to yield isoquinoline N-oxides. researchgate.net The reaction demonstrates good functional group tolerance and provides the products in yields up to 85%. researchgate.net While this example leads to the N-oxide, copper-mediated couplings are a versatile tool that can be adapted for the direct synthesis of isoquinolinones.
Table 2: Overview of Transition Metal-Catalyzed Isoquinolinone Synthesis
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Rhodium(III) | C-H Activation/Annulation | Aryl oximes, Tertiary propargyl alcohols | Isoquinoline N-oxides | researchgate.net |
| Palladium | Cross-Coupling | Aryl halides, Isoquinoline-1,3(2H,4H)-diones | 4-Aryl isoquinoline-1,3(2H,4H)-diones | organic-chemistry.org |
| Palladium | C-H Carbonylation/Annulation | O-benzyl hydroxylamides | Homophthalimides | organic-chemistry.org |
| Nickel(0) | Cross-Coupling | Isoquinoline-derived N,O-acetals, Phenyl boroxine | Arylated dihydroisoquinolines | ucla.edu |
| Copper(II) | C-H Functionalization/Cyclization | β-diketones/β-ketoesters, 2-Bromobenzaldehyde oximes | Isoquinoline N-oxides | researchgate.net |
Hypervalent Iodine(III)-Mediated Syntheses
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and environmentally friendly alternatives to traditional metal-based oxidants. nih.gov Their application in the synthesis of isoquinolinones has been demonstrated through oxidative cyclization reactions. These reagents can facilitate the formation of the isoquinolinone ring system under gentle conditions.
For instance, the synthesis of isoquinoline N-oxides can be achieved through the oxidative cyclization of ketoximes with alkenes mediated by hypervalent iodine(III) reagents. nih.gov In a study, various hypervalent iodine compounds were surveyed for this transformation. Phenyliodine bis(trifluoroacetate) (PIFA) and hydroxy(tosyloxy)iodobenzene (HTIB, Koser's reagent) were found to be effective, affording the desired isoquinoline N-oxide products. nih.gov In contrast, other reagents like phenyliodine diacetate (PIDA) and PhI(OPiv)₂ led to the decomposition of the starting material. nih.gov The choice of solvent also plays a crucial role, with 2,2,2-trifluoroethanol (B45653) (TFE) being identified as a suitable medium for this transformation. nih.gov
A (phenyliodonio)sulfamate (PISA)-mediated synthesis of isoquinolinone derivatives from o-alkenylbenzamide derivatives has also been reported. nih.gov This method demonstrates chemoselectivity that is dependent on the solvent used. When acetonitrile (B52724) is employed as the solvent, 4-substituted isoquinolinone derivatives are the primary products. nih.gov Conversely, using hexafluoro-2-propanol leads to the formation of 3-substituted isoquinolinones. nih.gov
The use of hypervalent iodine reagents in these syntheses offers several advantages, including ready availability, ease of handling, and a more favorable environmental profile compared to many heavy metal oxidants. nih.govorganic-chemistry.org
Table 1: Hypervalent Iodine(III)-Mediated Synthesis of Isoquinolinone Derivatives
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-alkenylbenzamide derivative | PISA | Acetonitrile | 4-substituted isoquinolinone | Not specified | nih.gov |
| o-alkenylbenzamide derivative | PISA | Hexafluoro-2-propanol | 3-substituted isoquinolinone | Not specified | nih.gov |
| Ketoxime and alkene | PIFA | TFE | Isoquinoline N-oxide | Comparable to HTIB | nih.gov |
| Ketoxime and alkene | HTIB | TFE | Isoquinoline N-oxide | Comparable to PIFA | nih.gov |
Mannich-Initiated Cascade Reactions
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, provide an efficient and atom-economical approach to complex molecules. Mannich-initiated cascade reactions have been successfully employed for the synthesis of 1-substituted-3-isoquinolinones. nih.govnih.govresearchgate.net
This methodology involves the reaction of imines derived from 2-formylphenyl acetate with nucleophiles such as nitromethane (B149229) or dimethylmalonate. nih.govresearchgate.net A key advantage of this approach is that it can proceed under catalyst- and solvent-free conditions, leading to good to high yields of the desired products. nih.govresearchgate.net The reaction cascade is initiated by a Mannich-type addition of the nucleophile to the imine, followed by a subsequent lactamization to form the isoquinolinone ring. nih.gov
The synthetic utility of the resulting 1-substituted 3-isoquinolinones has also been demonstrated, highlighting their potential as building blocks for further chemical modifications. nih.govnih.gov Furthermore, optimization of the synthesis of the starting aldehyde, 2-formylphenyl acetate, has been achieved using more environmentally benign oxidizing agents like N-methylmorpholine N-oxide (NMO) or modified Kornblum oxidation conditions, avoiding the use of chromium-based reagents. nih.govresearchgate.net
Table 2: Mannich-Initiated Cascade Synthesis of 1-Substituted-3-Isoquinolinones
| Imines from | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Formylphenyl acetate | Nitromethane | Catalyst- and solvent-free | 1-Substituted-3-isoquinolinone | Good to high | nih.govresearchgate.net |
| 2-Formylphenyl acetate | Dimethylmalonate | Catalyst- and solvent-free | 1-Substituted-3-isoquinolinone | Good to high | nih.govresearchgate.net |
SNAr Reaction-Based Cyclization
Nucleophilic aromatic substitution (SNAr) reactions offer a valuable route for the construction of aromatic heterocyclic systems. The synthesis of isoquinolone derivatives can be achieved through a strategy involving an SNAr reaction followed by a cyclization step. organic-chemistry.orgacs.org
An efficient method utilizes the reaction of 2-halobenzonitriles with ketones in the presence of a base, such as potassium tert-butoxide (KOtBu), followed by a copper(II) acetate (Cu(OAc)₂) catalyzed cyclization. organic-chemistry.orgacs.org This approach provides access to a range of isoquinolone derivatives in satisfactory to good yields under mild conditions. organic-chemistry.orgacs.org Toluene has been identified as the optimal solvent for this transformation. organic-chemistry.org
The reaction mechanism is proposed to involve a base-promoted SNAr reaction of the ketone enolate with the 2-halobenzonitrile, followed by a copper-catalyzed intramolecular cyclization of the resulting intermediate. organic-chemistry.org The nature of the halogen on the benzonitrile (B105546) substrate influences the reaction efficiency, with 2-bromobenzonitriles generally providing better results. organic-chemistry.org This method is cost-effective and experimentally straightforward, making it a practical approach for the synthesis of isoquinolones. organic-chemistry.org
Table 3: SNAr Reaction-Based Cyclization for Isoquinolone Synthesis
| Substrates | Base | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Halobenzonitriles and Ketones | KOtBu | Cu(OAc)₂ | Toluene | Isoquinolone derivatives | organic-chemistry.orgacs.org |
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and direct strategy for the formation of cyclic structures, including the isoquinolinone core. A variety of methods have been developed that leverage this approach, often utilizing transition metal catalysis to facilitate the ring-closing event.
One such method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govrsc.orgsemanticscholar.orgresearchgate.net This protocol is noteworthy for its use of an environmentally benign solvent and its operation under simple and mild conditions without the need for organic solvents, additives, or ligands. nih.govrsc.orgsemanticscholar.org By selectively protecting or deprotecting the hydroxyl group of the oxime, the reaction can be directed to produce either isoquinolines or isoquinoline N-oxides, demonstrating the versatility of this approach. nih.govsemanticscholar.org The proposed mechanism involves the initial copper-catalyzed intramolecular cyclization of the ortho-alkynylaryl oxime derivative. nih.govsemanticscholar.org
Another approach is the Bischler-Napieralski reaction, a classical method for the synthesis of 3,4-dihydroisoquinolines, which can be further transformed into isoquinolinones. acs.orgorganic-chemistry.org This reaction typically involves the cyclization of β-arylethylamides or -carbamates in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. acs.org Variations of this reaction have been developed to construct more complex isoquinoline alkaloids. acs.org
Table 4: Intramolecular Cyclization Approaches to Isoquinolinones
| Starting Material | Conditions | Product Type | Reference |
|---|---|---|---|
| (E)-2-alkynylaryl oxime derivatives | Cu(I) catalyst, water | Isoquinolines or Isoquinoline N-oxides | nih.govrsc.orgsemanticscholar.orgresearchgate.net |
| β-arylethylamides | Dehydrating agent (e.g., PCl₅) | 3,4-dihydroisoquinolines (precursors to isoquinolinones) | acs.orgorganic-chemistry.org |
Stereoselective Synthesis of Isoquinolinone Derivatives
The development of stereoselective methods for the synthesis of isoquinolinone derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Significant efforts have been directed towards the enantioselective and diastereoselective construction of the isoquinolinone scaffold.
Enantioselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of isoquinoline and isoquinolinone derivatives.
One notable approach is the asymmetric (3+3) cycloaddition reaction of diazo compounds with isoquinolinium methylides, catalyzed by a bifunctional chiral phase-transfer catalyst. acs.orgacs.org This method allows for the synthesis of chiral nih.govorganic-chemistry.orgacs.orgtriazino[5,4-a]isoquinoline derivatives in excellent yields (up to 98%) and with high enantioselectivities (up to 99% ee). acs.orgacs.org The resulting polycyclic compounds can be further transformed into densely functionalized molecules with multiple stereocenters. acs.org
Another strategy involves the enantioselective reduction of intermediate 3,4-dihydroisoquinolines, which can be generated through methods like the Bischler-Napieralski reaction. clockss.org The use of chiral auxiliaries attached to the nitrogen atom or other parts of the molecule can guide the stereochemical outcome of the reduction. clockss.org Natural amino acids and carbohydrates have often been employed as chiral building blocks or auxiliaries in these syntheses. clockss.org
Table 5: Enantioselective Synthesis of Isoquinolinone Derivatives
| Reaction Type | Catalyst/Auxiliary | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| (3+3) Cycloaddition | Bifunctional chiral phase-transfer catalyst | Chiral nih.govorganic-chemistry.orgacs.orgtriazino[5,4-a]isoquinoline derivatives | Up to 99% | acs.orgacs.org |
| Reduction of 3,4-dihydroisoquinolines | Chiral auxiliary | 1-Substituted tetrahydroisoquinolines | Variable | clockss.org |
Diastereoselective Control
Diastereoselective synthesis focuses on controlling the formation of stereoisomers in molecules with multiple chiral centers. In the context of isoquinolinone synthesis, diastereocontrol is crucial for obtaining the desired relative stereochemistry.
A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a derivative of the isoquinoline core, has been reported. mdpi.com This method combines the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. The key diastereomeric morpholinone derivative formed in the Petasis reaction is then transformed into the target tetrahydroisoquinoline-1-carboxylic acid. mdpi.com
The use of chiral Reissert compounds in the synthesis of isoquinoline derivatives has also been explored to achieve diastereoselective transformations. researchgate.net The reaction of the anions of diastereomeric Reissert compounds with electrophiles can proceed with varying degrees of diastereoselectivity, depending on the specific substrates and reaction conditions. researchgate.net
Table 6: Diastereoselective Synthesis of Isoquinolinone Derivatives
| Methodology | Key Intermediate | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization | Diastereomeric morpholinone derivative | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Not specified | mdpi.com |
| Reissert compound chemistry | Diastereomeric Reissert compounds | Substituted isoquinoline derivatives | Modest (up to 72:28 dr) | researchgate.net |
Functionalization and Derivatization Strategies for Isoquinolinone Structures
The functionalization of the isoquinolinone core is crucial for modulating the biological activity and physicochemical properties of these compounds. Strategies have been developed to introduce a wide range of substituents at various positions of the isoquinolinone ring.
Palladium-catalyzed α-arylation of ketone enolates has emerged as a powerful and versatile method for the synthesis of isoquinolines and their derivatives. nih.govpharmaguideline.com This approach allows for the convergent and regioselective construction of highly substituted isoquinoline skeletons, which are often challenging to access through traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions, particularly for electron-deficient systems. nih.govnih.gov
The general strategy involves the coupling of an enolizable ketone with an ortho-functionalized aryl halide. The resulting intermediate, a protected 1,5-dicarbonyl moiety, can then be cyclized in the presence of an ammonia (B1221849) source to furnish the isoquinoline ring. nih.gov A key advantage of this methodology is the ability to tolerate a wide variety of substituents on both the ketone and the aryl halide, leading to significant molecular diversity. nih.gov For instance, research by Donohoe and coworkers has demonstrated that this sequential palladium-catalyzed α-arylation and cyclization can be performed in a one-pot fashion, further enhancing the efficiency of this method. pharmaguideline.comrsc.org The reaction conditions are typically robust, employing ligands such as (DtBPF)PdCl2 with a base like sodium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF). rsc.org
This methodology has been successfully applied to the synthesis of polysubstituted isoquinolines with good to excellent yields. nih.gov The versatility of this approach is highlighted by its ability to incorporate substituents at all four positions of the isoquinoline ring, including those with heteroatoms, alkyl, aryl, and other functional groups. nih.gov
Table 1: Examples of Palladium-Catalyzed Arylation for Isoquinoline Synthesis
| Aryl Halide | Ketone | Catalyst/Ligand | Base | Overall Yield | Reference |
| o-Bromobenzaldehyde acetal | Acetophenone | (DtBPF)PdCl | t-BuONa | High | rsc.org |
| Substituted o-bromobenzaldehydes | Various ketones | Pd catalyst | Various bases | 69-97% | nih.gov |
The introduction of sulfur-containing functional groups, such as sulfanyl (B85325) and ethylsulfanyl moieties, into the isoquinolinone scaffold can significantly influence the molecule's biological properties. While direct methods for the synthesis of 1-(Ethylsulfanyl)isoquinolin-3(4H)-one are not extensively documented, a plausible and efficient synthetic route can be devised based on established reactions of related heterocyclic systems. This approach involves the initial synthesis of a 1-halo-isoquinolin-3(4H)-one intermediate, followed by a nucleophilic substitution reaction with an appropriate thiol.
A common strategy for introducing a leaving group at the 1-position of an isoquinolinone is through the conversion of the corresponding isoquinolin-1-one to a 1-chloro or 1-trifluoromethanesulfonyloxy (OTf) derivative. For example, isoquinolones can be treated with triflic anhydride (B1165640) to form 1-OTf-substituted isoquinolines, which are excellent substrates for subsequent cross-coupling reactions. nih.gov Similarly, the conversion of a hydroxyl group at the 1-position to a chloride is a standard transformation.
Once the 1-halo-isoquinolin-3(4H)-one is obtained, the introduction of the ethylsulfanyl group can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The reaction of chloroquinolines with various nucleophiles, including thiols, is a well-established transformation. mdpi.comresearchgate.net In the case of 1-chloro-isoquinolin-3(4H)-one, treatment with sodium ethanethiolate (NaSEt), generated by reacting ethanethiol (B150549) with a base like sodium hydride, would be expected to yield this compound. The reactivity of the chloro-substituted position towards nucleophilic displacement is a key factor in the success of this reaction. mdpi.com
An alternative approach for the introduction of a thioether at the 4-position of the isoquinolin-1(2H)-one ring has been reported, involving the TBHP-mediated sequential amidation and thioetherification of N-alkylisoquinolinium salts. rsc.org This method, while targeting a different position, highlights the feasibility of forming C-S bonds in the isoquinolinone system.
The ability to introduce a variety of functional groups at specific positions of the isoquinolinone ring is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
C1-Position: The C1 position is a common site for functionalization. As mentioned previously, the conversion of the C1-carbonyl or hydroxyl group to a triflate or halide allows for a range of subsequent reactions. nih.gov These activated intermediates can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction with various aryl boronic acids, to introduce diverse aryl or heteroaryl substituents. nih.gov Furthermore, the C1 position is a key site for introducing chirality into the isoquinoline framework through enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. nih.gov
C4-Position: The C4 position can also be selectively functionalized. A method for the synthesis of 4-(arylthio)isoquinolin-1(2H)-ones has been developed via a TBHP-mediated 1,4-difunctionalization of N-alkylisoquinolinium iodide salts under metal-free conditions. rsc.org This reaction is compatible with a variety of (hetero)aryl and alkyl thiols, as well as diphenyl disulfide and diselenide, providing access to a range of 4-thio-substituted isoquinolinones in good yields. rsc.org
Nitrogen Atom: The nitrogen atom of the isoquinolinone ring can be readily alkylated or arylated to introduce further diversity. For example, N-alkyl-N-methacryloyl benzamides have been used as precursors in cascade reactions to generate isoquinoline-1,3(2H,4H)-dione derivatives with substituents on the nitrogen. rsc.org
Table 2: Strategies for Diversification of the Isoquinolinone Ring
| Position | Functionalization Strategy | Reagents/Conditions | Resulting Substituents | Reference |
| C1 | Conversion to triflate and cross-coupling | Triflic anhydride, then ArB(OH)₂/Pd catalyst | Aryl, Heteroaryl | nih.gov |
| C4 | Thioetherification | N-alkylisoquinolinium iodide, RSH, TBHP | Arylthio, Alkylthio | rsc.org |
| N | Alkylation/Arylation | N-substituted benzamide (B126) precursors | Alkyl, Aryl | rsc.org |
Green Chemistry Approaches in Isoquinolinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoquinolinones, to develop more environmentally benign and sustainable processes. rsc.org Key strategies include the use of greener solvents, the development of catalyst recycling methods, and the design of atom-economical reactions.
One notable green approach is the use of biomass-derived ethanol (B145695) as a solvent for the rhodium(III)-catalyzed C-H activation and annulation reaction to synthesize 3,4-unsubstituted isoquinolones. nih.gov This method operates at room temperature and avoids the need for stoichiometric external oxidants, making it an environmentally friendly alternative to traditional methods. nih.gov Similarly, the use of water as a solvent has been explored in the photoredox-enabled deconstructive [5+1] annulation of indanones to form isoquinolones.
Catalyst recycling is another important aspect of green chemistry. The development of magnetically recoverable copper nanocatalysts for the oxidative α-functionalization of tetrahydroisoquinolines to 3,4-dihydroisoquinolones demonstrates a step towards sustainable catalysis. acs.org Furthermore, the use of Ru(II)/PEG-400 as a homogeneous recyclable catalyst system for the synthesis of 1-phenyl isoquinoline derivatives showcases the potential for catalyst reuse in a biodegradable solvent. rsc.org
Metal-free synthesis is also a significant goal in green chemistry. Cascade reactions, such as the one developed for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives from N-alkyl-N-methacryloylbenzamide and aryl aldehydes, can proceed under mild, metal-free, and solvent-free conditions, offering a highly efficient and green route to these compounds. rsc.org These approaches minimize waste and the use of hazardous materials, aligning with the core tenets of green chemistry.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Isoquinolinone Derivatives
Fundamental Principles of Isoquinolinone SAR
Isoquinoline (B145761) alkaloids, a large family of phytochemicals, are biosynthetically derived from the amino acids phenylalanine and tyrosine. nih.gov These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov The biological activity of these molecules is intrinsically linked to their structural features, such as the substitution patterns on the isoquinoline nucleus. nih.govrsc.org By modifying these features, researchers can enhance the desired therapeutic effects and minimize unwanted side effects.
Impact of Substituent Variation on Biological Activity
The biological activity of isoquinolinone derivatives can be significantly altered by varying the substituents on the core structure. These variations can influence the molecule's ability to interact with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
The position of functional groups on the isoquinolinone ring is a critical determinant of biological activity. For instance, in the related quinolone class of compounds, the substituents at the N-1 position are crucial for potent antibacterial activity, with ethyl, cyclopropyl (B3062369), and difluorophenyl groups being optimal. youtube.com The introduction of a fluorine atom to the N-1 cyclopropyl group can enhance activity against gram-positive bacteria. youtube.com
Similarly, for isoquinoline derivatives, substitutions at various positions on the nucleus can modulate their bioactivity. rsc.org For example, modifications at the C-7 position of the isoquinoline ring have been shown to influence the biological properties of these compounds. rsc.org The synthesis of a variety of structural analogs with functional groups at different positions allows for a detailed mapping of the SAR, ultimately guiding the design of more effective molecules. georgiasouthern.edugeorgiasouthern.edu
The electronic and steric properties of substituents play a pivotal role in the biological activity of isoquinolinone derivatives. The electronic effects refer to the influence of a substituent on the electron distribution within the molecule, which can affect its ability to form hydrogen bonds, undergo electrostatic interactions, or participate in charge-transfer processes with the target protein. For example, in a study of quinolinone-based thiosemicarbazones, molecular electronegativity was a key descriptor, with an increase in electronegativity suggesting a decrease in antituberculosis activity. nih.gov
Steric factors, which relate to the size and shape of the substituents, are also critical. Bulky groups can hinder the molecule from fitting into the binding pocket of the target, while smaller groups may not provide sufficient interaction to elicit a biological response. The van der Waals volume, a descriptor of molecular size, was found to be significant in the QSAR model for quinolinone-based thiosemicarbazones, indicating the importance of steric properties for their anti-TB activity. nih.gov In another study on pyrimido-isoquinolin-quinones, both steric and electronic properties were identified as key factors influencing their antibacterial activity. nih.gov
QSAR Modeling for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. japsonline.com These models are invaluable tools for predicting the activity of novel compounds and for optimizing lead compounds in drug discovery. scienceopen.com
The foundation of any QSAR model is the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. japsonline.comjapsonline.comnih.gov These descriptors can be broadly categorized into several types, including:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices). researchgate.net
3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area). nih.gov
In the development of QSAR models for isoquinoline derivatives, a variety of descriptors are employed to capture the structural features relevant to their biological activity. japsonline.comjapsonline.com For instance, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors, which encode information about the 3D structure of a molecule from its 2D representation, have been used in QSAR studies of isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme. japsonline.comjapsonline.com The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net
Interactive Table: Impact of Substituent Position on Biological Activity of Isoquinolinone Analogs
| Position | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-1 | Ethyl, Cyclopropyl | Potent antibacterial activity in related quinolones | youtube.com |
| C-3 | Carboxylic acid modification | Generally disadvantageous for antibacterial activity in related quinolones | youtube.com |
| C-7 | Amino-pyrrolidine | Improved compatibility and good compound activity in related quinolones | youtube.com |
| C-8 | Methoxy group | Enhanced activity against gram-positive bacteria in related quinolones | youtube.com |
The validation of a QSAR model is essential to ensure its reliability and predictive power. researchgate.netnih.gov This process involves a series of statistical tests to assess the model's performance. nih.govnih.gov Key statistical parameters used for validation include:
Coefficient of Determination (R²): This parameter measures the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit of the model to the data. scielo.br
Cross-validated R² (Q²): This is a measure of the model's predictive ability, typically calculated using a leave-one-out or leave-many-out cross-validation procedure. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. scielo.br
Root Mean Square Error (RMSE): This represents the standard deviation of the residuals (prediction errors). A lower RMSE value indicates a better fit of the model to the data. researchgate.net
Both internal validation (using the training set data) and external validation (using an independent test set of compounds) are crucial for establishing the robustness and generalizability of a QSAR model. researchgate.netnih.gov Y-randomization is another important validation technique used to ensure that the model is not a result of chance correlation. scielo.br
Interactive Table: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 | scielo.br |
| Q² (Cross-validated R²) | Measures the predictive ability of the model through internal validation. | > 0.5 | scielo.br |
| R²ext (External Validation R²) | Measures the predictive ability of the model on an external test set. | Varies, but should be close to R² | japsonline.com |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | As low as possible | researchgate.net |
Applicability Domain Analysis in QSAR
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in medicinal chemistry, providing mathematical models that relate the chemical structure of compounds to their biological activity. However, the predictive power of a QSAR model is confined to its applicability domain (AD) . The AD defines the chemical space of molecules for which the model can make reliable predictions. nih.govvariational.aitum.de It is a critical component of QSAR validation, ensuring that the model is not used to extrapolate to compounds that are structurally dissimilar to the training set, which could lead to inaccurate predictions. nih.gov
The AD is typically defined based on the range of the descriptors used to build the model, the structural similarity of the test compounds to the training set compounds, or a combination of both. nih.govnih.govresearchgate.net For instance, the Tanimoto distance, calculated using molecular fingerprints, is a common metric to assess structural similarity. variational.ai Predictions for compounds that fall outside this domain are considered less reliable. nih.gov The Williams plot, which visualizes the standardized residuals versus the leverage of compounds, is a widely used graphical method to assess the AD of a QSAR model.
In the context of isoquinolinone derivatives, defining the AD is crucial for the virtual screening and design of new potent molecules. For example, in a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives, the robustness of the generated models was confirmed by ensuring that the predictions for new compounds were within the defined AD. nih.gov Similarly, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors highlighted the importance of the AD in validating the predictive power of the model. japsonline.com
Integration of Synthetic Modifications with SAR/QSAR Findings
The true utility of SAR and QSAR studies lies in their ability to guide synthetic chemistry efforts toward the creation of more potent and selective compounds. The insights gained from these computational models can inform the design of new derivatives with improved biological activity, providing a rational basis for synthetic modifications. nih.govnih.gov
A notable example of this integration is the development of pyrimido-isoquinolin-quinone derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov In this study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of 44 compounds. The contour maps generated from these models provided crucial information about the steric, electronic, and hydrogen-bond acceptor properties that influence antibacterial activity. nih.gov
Based on these QSAR findings, thirteen new derivatives were designed and subsequently synthesized. nih.gov The biological evaluation of these newly synthesized compounds revealed that twelve of them exhibited activity against Gram-positive pathogens, thus validating the predictive power of the QSAR models and demonstrating the successful integration of computational design and synthetic chemistry. nih.gov
While direct SAR and QSAR studies on 1-(Ethylsulfanyl)isoquinolin-3(4H)-one are not extensively reported in the reviewed literature, the principles derived from studies on related isoquinolinone and quinolinone derivatives can be extrapolated to guide its synthetic modification. For instance, SAR studies on 3-substituted benzylthioquinolinium iodides have shown that the nature and position of substituents on the phenyl ring, as well as the length of the alkyl chain connecting the thioether, significantly impact antifungal activity. This suggests that modifications of the ethyl group in this compound, such as increasing the chain length or introducing cyclic moieties, could modulate its biological profile.
The table below presents hypothetical modifications to the this compound scaffold, based on general SAR principles observed in related heterocyclic systems, and their potential impact on biological activity.
| Compound Name | Modification from this compound | Predicted Impact on Activity (Hypothetical) |
| 1-(Propylsulfanyl)isoquinolin-3(4H)-one | Increased alkyl chain length | May alter lipophilicity and binding affinity. |
| 1-(Isopropylsulfanyl)isoquinolin-3(4H)-one | Branched alkyl chain | Could introduce steric hindrance affecting target interaction. |
| 1-(Cyclohexylsulfanyl)isoquinolin-3(4H)-one | Introduction of a cyclic alkyl group | May enhance binding through hydrophobic interactions. |
| 1-(Phenylsulfanyl)isoquinolin-3(4H)-one | Replacement of ethyl with a phenyl group | Could introduce aromatic interactions and alter electronic properties. |
| 1-((4-Chlorophenyl)sulfanyl)isoquinolin-3(4H)-one | Substituted phenyl group | Electronic and steric effects of the substituent could modulate activity. |
These hypothetical modifications, guided by SAR principles from related compounds, would require synthetic efforts to be prepared and subsequent biological evaluation to confirm their activities. This iterative process of design, synthesis, and testing, informed by SAR and QSAR findings, is the cornerstone of modern medicinal chemistry.
Preclinical Biological Activity and Mechanistic Investigations of Isoquinolinone Derivatives
Enzyme Inhibition Studies
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
No studies reporting the inhibitory activity of 1-(Ethylsulfanyl)isoquinolin-3(4H)-one against Cyclin-Dependent Kinase 8 (CDK8) have been identified. Research on other isoquinoline (B145761) derivatives, such as 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, has demonstrated potent and selective inhibition of CDK4, a different member of the cyclin-dependent kinase family. nih.gov These findings highlight the potential of the isoquinoline scaffold to interact with the ATP-binding pocket of CDKs, though specific interactions with CDK8 by the titled compound have not been documented.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
There is no published data on the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) by this compound. However, a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives have been identified as potent inhibitors of AKR1C3. nih.govjapsonline.com These compounds are being investigated for their potential in treating castration-resistant prostate cancer, where AKR1C3 plays a crucial role. nih.govjapsonline.com The development of these derivatives has been guided by quantitative structure-activity relationship (QSAR) modeling to optimize their inhibitory activity. japsonline.com
Calpain Inhibition
Information regarding the inhibitory effects of this compound on calpain is not available. Calpain inhibitors are considered potential therapeutic agents for a range of conditions, including neurodegenerative disorders and cancer. nih.gov The development of calpain inhibitors has focused on peptide, peptidomimetic, and nonpeptide structures. nih.gov While various heterocyclic compounds have been explored, the specific activity of the titled isoquinolinone derivative remains uninvestigated.
Alpha1-Adrenoceptor Antagonism
The antagonistic activity of this compound against alpha1-adrenoceptors has not been reported. Alpha-1 adrenergic receptor antagonists are primarily utilized for the management of hypertension and benign prostatic hypertrophy. nih.govnih.gov The therapeutic effects of these agents are attributed to the relaxation of smooth muscle in blood vessels and the bladder neck. nih.gov The interaction of the specific isoquinolinone with these receptors is yet to be determined.
Topoisomerase I and Cyclic AMP-Dependent Protein Kinase (PKA) Inhibition
There are no findings on the inhibitory action of this compound against Topoisomerase I or Cyclic AMP-Dependent Protein Kinase (PKA). Topoisomerase I is a validated target in cancer therapy, with inhibitors that can induce DNA damage in cancer cells. nih.govnih.gov PKA is a key enzyme in various signal transduction pathways, and its modulation is a target for several diseases. The potential of the titled compound to interact with these enzymes has not been explored in published studies.
Acetylcholinesterase Inhibition
The inhibitory activity of this compound against acetylcholinesterase has not been documented. Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. While some isoquinoline alkaloids have been investigated for their effects on cholinesterases, specific data for the titled compound is absent from the literature. nih.gov
Receptor Binding and Modulation
A series of twenty-five N-(2-arylethyl) isoquinoline derivatives were designed and synthesized to evaluate their antagonistic activity against the human scavenger receptor CD36 binding to oxidized low-density lipoprotein (oxLDL). researchgate.net The structure-activity relationship (SAR) analysis indicated that the presence of a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position of the isoquinoline core contributed to good activity. researchgate.net
Among the synthesized analogs, compounds 7e and 7t emerged as potential CD36 antagonists, with IC50 values of 0.2 and 0.8 μg/mL, respectively. researchgate.net These findings suggest that isoquinoline derivatives represent a promising class of new CD36 receptor antagonists. nih.gov Another study also noted that an N-(2-arylethyl) isoquinoline derivative, discovered during the synthesis of berberine (B55584) analogues, exhibited good activity in inhibiting CD36, marking it as a promising new antagonist. nih.gov
| Compound | Target | IC50 (μg/mL) |
| N-(2-arylethyl) isoquinoline 7e | CD36 | 0.2 |
| N-(2-arylethyl) isoquinoline 7t | CD36 | 0.8 |
Estrogen Receptor Alpha (ERα): Tetrahydroisoquinoline derivatives have been identified as potent and selective estrogen receptor modulators (SERMs). Through high-throughput screening, derivative 27 was discovered, and subsequent modifications led to the development of analogues 19 and 20 . nih.gov These compounds demonstrated potencies in a cell-based reporter gene assay ranging from 0.6 to 20 nM and acted as antagonists in the MCF-7 human breast adenocarcinoma cell line with IC50 values between 2 and 36 nM. nih.gov Further investigation into N-phenyl substituents led to the discovery of two potent derivatives, 19c and 20c , which were selected for further profiling. nih.gov X-ray crystallography of derivative (R)-18a in complex with the ERα ligand-binding domain revealed that it binds to the same cleft as raloxifene, a known SERM. nih.gov
More recent research on unconventional isoquinoline-based SERMs has shown that these molecules can induce transcriptional programs similar to the selective estrogen receptor degrader fulvestrant (B1683766) without causing the degradation of the ERα protein. These compounds are effective anti-proliferative agents in luminal breast cancer cells and lack uterotrophic activity. researchgate.net
Vascular Endothelial Growth Factor Receptor (VEGFR-2): While direct studies on isoquinolinone derivatives targeting VEGFR-2 are limited, research on the structurally related quinolinone derivatives provides valuable insights. A study on seven quinolinone derivatives found that compounds 4 and 5 significantly inhibited VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with IC50 values of 84.8 and 58.1 μM, respectively. These compounds were found to directly bind to VEGFR2, thereby inhibiting downstream signaling pathways.
| Compound | Target | IC50 (μM) | Cell Line |
| Quinolinone 4 | VEGFR2-mediated proliferation | 84.8 | HUVEC |
| Quinolinone 5 | VEGFR2-mediated proliferation | 58.1 | HUVEC |
Antiviral Activity and Mechanisms
Screening of a chemical library identified an isoquinolone compound (1 ) as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC50s) ranging from 0.2 to 0.6 μM. nih.gov However, this initial hit compound displayed significant cytotoxicity, with a 50% cytotoxic concentration (CC50) of 39.0 μM in Madin-Darby canine kidney (MDCK) cells. nih.gov
To address the cytotoxicity, 22 additional chemical derivatives were synthesized. Through structure-activity and structure-cytotoxicity relationship studies, compound 21 was discovered. nih.gov This derivative showed a more favorable profile, with higher EC50 values between 9.9 and 18.5 μM, but greatly reduced cytotoxicity, with a CC50 value exceeding 300 μM. nih.gov Mechanistic studies indicated that these isoquinolone derivatives target the viral polymerase activity. nih.govnih.gov This research presents a new class of viral polymerase inhibitors with the isoquinolone core skeleton, which holds potential for further development into antiviral drugs. nih.govnih.gov
| Compound | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Target |
| Isoquinolone 1 | 0.2 - 0.6 μM | 39.0 μM | Influenza A and B viruses |
| Isoquinolone 21 | 9.9 - 18.5 μM | >300 μM | Influenza virus polymerase |
Antimicrobial and Antifungal Potential
No studies were found that investigated the antimicrobial or antifungal activity of this compound.
Anti-Inflammatory Effects
There is no available data on the anti-inflammatory effects of this compound.
Antioxidant Properties and Radical Scavenging Activity
Research on the antioxidant and radical scavenging properties of this compound has not been identified.
Modulation of Cellular Processes
Inhibition of Protein Synthesis
No information is available regarding the effect of this compound on protein synthesis.
Inhibition of Arterial Smooth Muscle Cell Proliferation
There are no studies on the inhibitory effects of this compound on arterial smooth muscle cell proliferation.
Mechanisms Related to Tumor Metastasis Inhibition
The potential for this compound to inhibit tumor metastasis has not been explored in the available literature.
Neurobiological Effects
No specific data is available for this compound.
No specific research findings on the effects of this compound on memory and learning have been identified. While some isoquinoline derivatives have been investigated for cognitive enhancement, these studies are not directly related to the specified compound. researchgate.net
There is no available research on the potential of this compound for the treatment of neurological disorders. The multifaceted nature of neurological diseases necessitates highly specific molecular interactions for therapeutic effect, and investigations into this particular compound have not been reported. nih.govnih.gov
Therapeutic Potential and Medicinal Chemistry Applications of the Isoquinolinone Class
Development as Novel Therapeutic Agents
The isoquinolinone framework has proven to be a fertile ground for the development of novel therapeutic agents across various disease areas. Its inherent structural features allow for diverse chemical modifications, leading to compounds with a range of pharmacological profiles, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netsemanticscholar.orgnih.gov
One of the most significant areas of development for isoquinolinone derivatives has been in the field of oncology. Researchers have synthesized and evaluated numerous isoquinolinone-based compounds that exhibit potent cytotoxic activity against various cancer cell lines. semanticscholar.org For instance, certain 3-aryl substituted isoquinolinones have demonstrated anticancer activities comparable to the well-known chemotherapy drug doxorubicin. semanticscholar.org
Beyond cancer, isoquinolinone derivatives have shown promise as antiviral agents. A notable study identified an isoquinolinone compound with inhibitory activity against both influenza A and B viruses by targeting the viral polymerase. nih.gov Although the initial hit compound displayed some cytotoxicity, subsequent chemical modifications led to the discovery of a derivative with significantly reduced toxicity while retaining antiviral efficacy. nih.govnih.gov
The anti-inflammatory potential of this class of compounds is also an active area of research. A novel isoquinoline (B145761) derivative, CYY054c, has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for conditions like sepsis. nih.gov
Table 1: Selected Isoquinolinone Derivatives as Novel Therapeutic Agents
| Derivative Name/Structure | Therapeutic Target | Reported Biological Activity | Reference |
| 3-Aryl substituted isoquinolinones | Cancer Cells (A549, SK-OV-3, etc.) | Comparable to doxorubicin | semanticscholar.org |
| Isoquinolone Compound 1 | Influenza A and B Viruses | EC50: 0.2-0.6 µM | nih.gov |
| Isoquinolone Compound 21 | Influenza Viral Polymerase | EC50: 9.9-18.5 µM, CC50: >300 µM | nih.govnih.gov |
| CYY054c | NF-κB mediated inflammation | Reduced pro-inflammatory cytokines | nih.gov |
Lead Optimization in Drug Discovery
The isoquinolinone scaffold serves as a valuable template in lead optimization, a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The versatility of the isoquinolinone core allows for systematic structure-activity relationship (SAR) studies, guiding medicinal chemists in designing more effective drug candidates. nih.gov
A key strategy in the lead optimization of isoquinolinone derivatives involves the targeted modification of different positions on the heterocyclic ring system. For example, in the development of antiviral isoquinolones, SAR studies revealed that modifications at the R² and R⁷ positions could significantly impact both antiviral activity and cytotoxicity. nih.gov Specifically, the demethylation at the R¹ position of a derivative led to a 2-3 fold increase in antiviral activity against influenza viruses. nih.gov
Fragment-based drug discovery (FBDD) has also been successfully applied to the isoquinolinone scaffold. In this approach, small molecular fragments are screened for binding to a biological target, and then promising fragments are grown or merged to create a more potent lead compound. Isoquinoline has been used as a starting template for the development of kinase inhibitors, where fragment merging of derivatives substituted at different positions on the isoquinoline ring resulted in compounds with significantly enhanced inhibitory potency. deepdyve.com
Table 2: Structure-Activity Relationship (SAR) Insights for Isoquinolinone Derivatives
| Scaffold Modification | Impact on Biological Activity | Example Application | Reference |
| Demethylation at R¹ position | 2-3 fold increase in antiviral activity | Influenza Virus Inhibitors | nih.gov |
| Modification at R² and R⁷ positions | Altered antiviral activity and cytotoxicity | Influenza Virus Inhibitors | nih.gov |
| Fragment merging of substituted isoquinolines | Enhanced kinase inhibition | Kinase Inhibitors | deepdyve.com |
Applications in Targeted Therapy Research
Targeted therapy is a cornerstone of modern cancer treatment, focusing on drugs that interfere with specific molecules involved in cancer cell growth and survival. rsc.org The isoquinolinone scaffold has emerged as a valuable platform for the design of novel targeted therapeutic agents, particularly in oncology.
A prominent example is the development of isoquinolinone-based inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. researchgate.net PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The isoquinolinone core has been instrumental in the design of potent PARP inhibitors, with compounds like 3,4-dihydro-5-methylisoquinolin-1(2H)-one (PD128763) being significantly more potent than early-generation inhibitors. researchgate.net
Furthermore, isoquinoline derivatives have been investigated as inhibitors of other critical cancer targets, such as protein kinases. Kinases are enzymes that play a central role in cell signaling pathways that are often dysregulated in cancer. deepdyve.com The isoquinoline framework can be effectively tailored to fit into the ATP-binding pocket of various kinases, leading to the development of selective inhibitors. deepdyve.com For instance, isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized to achieve enhanced and selective inhibition of HER2, a key receptor tyrosine kinase in breast cancer. nih.gov
The preclinical development of these targeted agents involves rigorous evaluation in various models to assess their efficacy and safety before they can be considered for clinical trials. deepdyve.cominnovationnewsnetwork.comresearchgate.net
Table 3: Isoquinolinone Derivatives in Targeted Therapy Research
| Derivative/Class | Molecular Target | Therapeutic Area | Stage of Research | Reference |
| PD128763 | PARP1 | Cancer | Preclinical | researchgate.net |
| Isoquinoline-tethered quinazolines | HER2 | Breast Cancer | Preclinical | nih.gov |
| Isoquinolinone-based compounds | Kinases | Cancer, Inflammation | Preclinical | deepdyve.com |
Exploration of Isoquinolinone Derivatives as Bioactive Molecules
The exploration of isoquinolinone derivatives has unveiled a remarkable diversity of biological activities beyond the realms of anticancer and antiviral research. semanticscholar.orgnih.gov This structural class continues to be a source of inspiration for the discovery of new bioactive molecules with potential applications in various fields of medicine.
The broad pharmacological profile of isoquinolinones includes antimicrobial, antifungal, antimalarial, and even central nervous system activities. semanticscholar.orgnih.gov Naturally occurring isoquinoline alkaloids, which often feature the isoquinolinone core, have a long history of use in traditional medicine. nih.gov
Synthetic isoquinolinone derivatives have also been shown to possess a range of biological effects. For example, certain tetrahydroisoquinoline derivatives, which are structurally related to isoquinolinones, have been investigated for their potential as antitubercular and antibacterial agents. rsc.org The structural versatility of the isoquinolinone scaffold allows for the fine-tuning of its biological activity, making it a privileged structure in medicinal chemistry for the development of new drugs.
Table 4: Diverse Biological Activities of Isoquinolinone Derivatives
| Derivative Class | Biological Activity | Potential Application | Reference(s) |
| Isoquinoline Alkaloids | Antimicrobial, Antifungal, Antimalarial | Infectious Diseases | semanticscholar.orgnih.gov |
| Tetrahydroisoquinolines | Antitubercular, Antibacterial | Tuberculosis, Bacterial Infections | rsc.org |
| Synthetic Isoquinolinones | Various, including CNS activity | Neurological Disorders | semanticscholar.org |
Future Research Directions and Emerging Paradigms for 1 Ethylsulfanyl Isoquinolin 3 4h One
Exploration of New Synthetic Pathways for Complex Isoquinolinone Architectures
The development of efficient and versatile synthetic methodologies is paramount for accessing novel isoquinolinone derivatives. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide access to the basic isoquinoline (B145761) framework, future research should focus on developing more sophisticated and atom-economical pathways to complex architectures based on the 1-(Ethylsulfanyl)isoquinolin-3(4H)-one scaffold. mdpi.com
Key areas of exploration include:
Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly those employing transition metal catalysts, offer powerful tools for the direct functionalization of C-H bonds. nih.gov Future synthetic efforts could target the late-stage modification of the this compound core, allowing for the rapid generation of a library of analogs with diverse substitution patterns.
Radical Cascade Reactions: Radical cascade reactions have emerged as a powerful strategy for the construction of complex heterocyclic systems. mdpi.com Investigating radical-based approaches could provide novel entry points to the isoquinolin-3(4H)-one skeleton, potentially allowing for the concomitant introduction of the ethylsulfanyl group or other desired functionalities.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. Exploring photoredox-catalyzed pathways could lead to new methods for the synthesis and functionalization of this compound, offering advantages in terms of sustainability and functional group tolerance.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Transition Metal-Catalyzed C-H Functionalization | High atom economy, late-stage diversification | Catalyst selection, directing group strategy |
| Radical Cascade Reactions | Access to complex scaffolds, mild reaction conditions | Radical precursor availability, control of selectivity |
| Photoredox Catalysis | Green and sustainable, high functional group tolerance | Photosensitizer choice, reaction optimization |
Advanced Computational Studies for Rational Design and Mechanism Elucidation
Computational chemistry offers an indispensable toolkit for accelerating the drug discovery process. For a novel compound like this compound, in silico methods can provide crucial insights into its physicochemical properties, potential biological activity, and synthetic accessibility.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.orgnih.gov This knowledge can guide the design of new synthetic routes and predict the molecule's behavior in biological systems. For instance, DFT can help in understanding the stability and reactivity of different tautomeric forms of the isoquinolinone ring. mdpi.com
Molecular Docking and Dynamics Simulations: By identifying potential biological targets through methods described in the next section, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and affinity of this compound to these targets. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
Virtual Screening of Compound Libraries: Once a promising biological target is identified, virtual screening of in silico libraries based on the this compound scaffold can rapidly identify additional hit compounds with improved properties. mdpi.comnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.
Identification of Novel Biological Targets and Pathways
The diverse biological activities reported for various isoquinolinone derivatives suggest that this compound could interact with a range of biological targets. semanticscholar.org A systematic investigation into its biological effects is a critical next step.
Promising avenues for investigation include:
Enzyme Inhibition Assays: Many isoquinolinone derivatives are known to be potent enzyme inhibitors. semanticscholar.org Screening this compound against a panel of enzymes, such as kinases, proteases, and phosphodiesterases, could reveal novel inhibitory activities. For example, isoquinoline-1,3-diones have been identified as selective inhibitors of tyrosyl DNA phosphodiesterase II (TDP2). acs.org
Anticancer Activity Screening: The isoquinoline scaffold is present in numerous anticancer agents. semanticscholar.org Evaluating the cytotoxicity of this compound against a panel of cancer cell lines could uncover potential as an anticancer drug lead. Lamellarin alkaloids, which contain a pyrrolo[2,1-a]isoquinoline (B1256269) core, exhibit significant antiviability against various cancer cell lines. mdpi.com
Antimicrobial and Antiviral Assays: Isoquinoline alkaloids have also shown promise as antimicrobial and antiviral agents. nih.govmdpi.com Testing the compound against a range of pathogenic bacteria, fungi, and viruses could identify new therapeutic applications.
Development of Structure-Based Drug Design Strategies
Once a validated biological target for this compound is identified, structure-based drug design (SBDD) can be employed to optimize its potency and selectivity. This approach relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy.
The SBDD workflow would involve:
Co-crystallization: Obtaining a crystal structure of the target protein in complex with this compound or a close analog.
Binding Site Analysis: Analyzing the detailed interactions between the ligand and the protein's binding pocket.
Rational Design of Analogs: Using the structural information to design new analogs with improved binding affinity and other desirable properties. This could involve modifying the ethylsulfanyl group, the isoquinolinone core, or adding substituents at various positions.
Iterative Synthesis and Testing: Synthesizing the designed analogs and evaluating their biological activity, feeding the results back into the design cycle.
Synergistic Approaches in Medicinal Chemistry with Isoquinolinone Scaffolds
Combining the this compound scaffold with other pharmacophores is a promising strategy for developing new drugs with enhanced efficacy or novel mechanisms of action. This can be achieved through the design of hybrid molecules or through combination therapy.
Future research in this area could explore:
Hybrid Molecule Design: Covalently linking the this compound moiety to another known pharmacologically active molecule to create a single chemical entity with dual activity.
Fragment-Based Drug Discovery (FBDD): Using fragments of the this compound scaffold to probe the binding sites of target proteins and then growing or linking these fragments to develop potent inhibitors.
Combination with Existing Drugs: Investigating the potential synergistic effects of this compound when used in combination with existing drugs. For example, if the compound is found to inhibit a DNA repair enzyme, it could be combined with DNA-damaging chemotherapeutic agents to enhance their efficacy. acs.org
The exploration of this compound represents a new frontier in the well-established field of isoquinolinone research. By leveraging modern synthetic methods, advanced computational tools, and a systematic approach to biological evaluation, the scientific community can unlock the full therapeutic potential of this intriguing molecule and its derivatives.
Q & A
Q. What are the established synthetic routes for 1-(Ethylsulfanyl)isoquinolin-3(4H)-one derivatives?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in dihydroisoquinolinone derivatives, the ethylsulfanyl group can be introduced via reaction of thiols or disulfides with halogenated precursors. A general procedure involves reacting 6-amino-1,2-dihydroisoquinolin-3(4H)-one with ethyl mercaptan under basic conditions (e.g., K₂CO₃) in anhydrous dioxane, followed by purification via silica gel chromatography . Variations include acyl chloride coupling (e.g., benzoyl chloride) to modify the isoquinoline core, with yields dependent on substituent electronic effects .
Q. How are spectroscopic techniques utilized to characterize this compound derivatives?
Methodological Answer: Characterization relies on a combination of:
- ¹H NMR : Peaks for the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns .
- ESI-MS : Molecular ion peaks (e.g., m/z 193 [M+H]⁺) validate molecular weight .
- X-ray crystallography : Used to resolve conformational ambiguities, such as the planarity of the ethylsulfanyl group and torsional angles between aromatic rings (e.g., C16–S1–C1–N1 torsion angle: -0.8° in related structures) .
Advanced Research Questions
Q. How do structural modifications influence the acetylcholinesterase (AChE) inhibitory activity of these derivatives?
Methodological Answer: Bioactivity is sensitive to substituent positioning. For instance:
- Acyl groups at the 2-position (e.g., benzoyl vs. acetyl) alter steric bulk, affecting binding to AChE’s catalytic site. Derivatives with 3-methylbenzoyl groups show enhanced IC₅₀ values compared to methoxy-substituted analogs .
- Ethylsulfanyl orientation : X-ray data reveal that non-planar conformations (e.g., due to steric hindrance) reduce interaction with the enzyme’s peripheral anionic site .
Comparative studies using enzyme kinetics and molecular docking are recommended to quantify these effects .
Q. How can discrepancies in NMR data during characterization be resolved?
Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.
- DEPT-135/HSQC experiments : Resolve overlapping signals in crowded aromatic regions .
- Recrystallization : Purification from ethanol-chloroform mixtures improves sample homogeneity, as demonstrated in related sulfanyl-pyrazolones .
Q. What role does the ethylsulfanyl group play in molecular interactions and crystal packing?
Methodological Answer: The ethylsulfanyl group participates in:
- Van der Waals interactions : Its hydrophobic CH₂CH₃ moiety stabilizes crystal packing via dispersion forces, as seen in orthorhombic Pbca structures (e.g., unit cell dimensions a = 16.90 Å, b = 9.80 Å) .
- S···π interactions : The sulfur atom engages in weak interactions with adjacent aromatic rings, influencing solubility and melting points .
- Conformational rigidity : Torsional angles (e.g., C16–S1–C1–C8: 179.56°) restrict rotational freedom, impacting ligand-receptor binding .
Q. How can reaction conditions be optimized to improve yields of ethylsulfanyl-substituted derivatives?
Methodological Answer: Key parameters include:
- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates acylation reactions by activating acyl chlorides, reducing side-product formation .
- Solvent choice : Anhydrous dioxane minimizes hydrolysis of reactive intermediates .
- Temperature control : Heating under nitrogen at 323 K for 2–4 hours maximizes conversion rates, as shown in sulfanyl-ethanone syntheses .
Yield improvements (e.g., from 58% to >75%) are achievable via iterative adjustment of these variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
